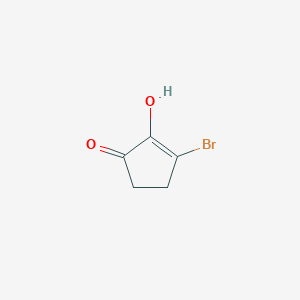
(4-Benzhydryl-piperazin-1-yl)-acetic acid
Descripción general
Descripción
The compound is a derivative of benzhydryl piperazine . Benzhydryl piperazine derivatives have been studied for various applications, including as corrosion inhibitors and potential anti-cancer agents .
Synthesis Analysis
While specific synthesis information for “(4-Benzhydryl-piperazin-1-yl)-acetic acid” is not available, benzhydryl piperazine derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxicity activity .Molecular Structure Analysis
The molecular structure of benzhydryl piperazine derivatives has been studied using various spectral studies like FT-IR, 1H NMR, 13C NMR .Chemical Reactions Analysis
Benzhydryl piperazine derivatives have been studied for their corrosion inhibition effects. The addition of the inhibitor controls the oxidation of the copper on the brass metal .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The compound has been used in the synthesis of potent Histone Deacetylase (HDAC) inhibitors, which have shown promising anti-cancer activity . HDAC inhibitors are being explored as a rational strategy to develop safer anti-cancer drugs compared to non-selective HDAC inhibitors . The compound, with 1-benzhydryl piperazine as a surface recognition group, has been identified as a selective HDAC6 inhibitor with nanomolar IC50 values .
Anti-Convulsant Activity
The compound has been synthesized and screened for its anticonvulsant and neurotoxic activity . A series of derivatives of the compound were examined in the maximal electroshock-induced seizures (MES) test, a common method for screening potential anticonvulsant drugs . One of the synthesized compounds, 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f), was found to be active in the MES screen .
Neurotoxicity Studies
In addition to its anticonvulsant activity, the compound has been studied for its neurotoxic effects . The neurotoxicity was assessed using the rotarod method, a test used to evaluate the motor coordination and balance of rodents .
Propiedades
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(23)15-20-11-13-21(14-12-20)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSFFKKEWTLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Benzhydryl-piperazin-1-yl)-acetic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)


![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)

![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)


![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2400350.png)

![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)